molecular formula C32H47N5O13 B609006 Methyltetrazine-PEG8-NHS ester CAS No. 2183440-34-6

Methyltetrazine-PEG8-NHS ester

Cat. No.: B609006
CAS No.: 2183440-34-6
M. Wt: 709.75
InChI Key: HBEBYIRKMRTDSK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyltetrazine-PEG8-NHS ester is a polyethylene glycol (PEG) derivative designed as a PROTAC linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Mode of Action

The mode of action of this compound involves the formation of a bridge between the E3 ubiquitin ligase and the target protein. This is achieved through the two different ligands present in the PROTAC . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within the cell . By linking the target protein to an E3 ubiquitin ligase, the compound facilitates the ubiquitination and subsequent degradation of the target protein .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . This can lead to the modulation of cellular processes that are regulated by these proteins, potentially providing a mechanism for therapeutic intervention.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of the NHS ester with primary amines . Additionally, the hydrophilic PEG spacer can reduce aggregation of labeled proteins stored in solution , potentially enhancing the stability and efficacy of the compound in biological environments.

Preparation Methods

The synthesis of Methyltetrazine-PEG8-NHS ester involves the reaction of methyltetrazine with PEG8 and NHS ester. The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . The preparation method for in vivo applications includes dissolving the compound in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and consistency.

Chemical Reactions Analysis

Methyltetrazine-PEG8-NHS ester undergoes several types of chemical reactions:

Common reagents used in these reactions include primary amines and trans-cyclooctenes. The major products formed are bioconjugates with covalent bonds between the NHS ester and primary amines or between methyltetrazine and trans-cyclooctenes .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N5O13/c1-26-33-35-32(36-34-26)27-2-4-28(5-3-27)49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-31(40)50-37-29(38)6-7-30(37)39/h2-5H,6-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEBYIRKMRTDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N5O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

709.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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